6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
Preparation Methods
The synthesis of 6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of an acid catalyst. The reaction is often carried out under reflux conditions in solvents such as glacial acetic acid or ethanol . Industrial production methods may involve microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like bromine or chlorine
Scientific Research Applications
6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It exhibits cytotoxic properties and is being studied for its potential as an anticancer agent
Materials Science: This compound is used in the development of organic semiconductors and light-emitting materials.
Energy Storage: It is being explored as a redox-active material for nonaqueous redox flow batteries due to its high stability and low reduction potential.
Mechanism of Action
The primary mechanism of action for 6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s planar structure allows it to insert between DNA base pairs, interfering with essential biological processes .
Comparison with Similar Compounds
6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its heptyl and methyl substituents, which enhance its lipophilicity and biological activity. Similar compounds include:
6-methyl-6H-indolo[2,3-b]quinoxaline: Lacks the heptyl group, resulting in different solubility and biological properties.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine substituent, which alters its electronic properties and reactivity.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields
Properties
Molecular Formula |
C22H25N3 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
6-heptyl-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H25N3/c1-3-4-5-6-9-14-25-20-13-12-16(2)15-17(20)21-22(25)24-19-11-8-7-10-18(19)23-21/h7-8,10-13,15H,3-6,9,14H2,1-2H3 |
InChI Key |
YGXQPIPRAQNFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.